3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone
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Overview
Description
“3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” is an organic compound that belongs to the class of ketones. This compound features a methoxyphenyl group, which is known for its electron-donating properties, and two dimethylamino groups, which can significantly influence the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, dimethylamine, and a suitable ketone precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Chemical Reactions Analysis
Types of Reactions
“3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
“3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “3-Dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone” involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can enhance the compound’s binding affinity to these targets, while the methoxyphenyl group can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Dimethylamino-1-(4-methoxyphenyl)-1-propanone
- 2-Dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone
Properties
Molecular Formula |
C15H24N2O2 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3-(dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H24N2O2/c1-16(2)10-13(11-17(3)4)15(18)12-6-8-14(19-5)9-7-12/h6-9,13H,10-11H2,1-5H3 |
InChI Key |
CKCSYKNKPJUIIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CN(C)C)C(=O)C1=CC=C(C=C1)OC |
Synonyms |
3-dimethylamino-2-dimethylaminomethyl-1-(4-methoxyphenyl)-1-propanone DDMMP |
Origin of Product |
United States |
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